molecular formula C22H25NO2 B298218 2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carbaldehyde

2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carbaldehyde

Katalognummer B298218
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: NAMKOBPGIAWDKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carbaldehyde is a synthetic compound that has been the subject of extensive research due to its potential therapeutic properties. This compound is commonly referred to as MMPI or 2-Me-MBC. MMPI is a derivative of the natural product echinomycin, which is known for its antitumor and antibacterial properties. MMPI has been found to exhibit similar properties and has shown promise in several scientific research applications.

Wirkmechanismus

The mechanism of action of MMPI involves the inhibition of DNA binding proteins, specifically those involved in transcriptional regulation. MMPI has been found to bind to the DNA minor groove and interfere with the binding of transcription factors to their target DNA sequences. This results in the inhibition of gene expression and cell growth.
Biochemical and Physiological Effects:
MMPI has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of several diseases. MMPI has been shown to modulate the immune system by inhibiting the production of cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using MMPI in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a potential candidate for the development of new cancer and antibiotic therapies. However, one of the limitations of using MMPI in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of MMPI.

Zukünftige Richtungen

There are several future directions for the research of MMPI. One potential direction is the development of new cancer therapies using MMPI as a lead compound. Another potential direction is the development of new antibiotics using MMPI as a scaffold. Additionally, further research is needed to determine the optimal dosage and potential side effects of MMPI.

Synthesemethoden

The synthesis method for MMPI involves several steps, including the synthesis of the intermediate compound 2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylic acid. This intermediate is then converted to MMPI by reacting it with a reducing agent such as sodium borohydride. The final product is obtained after several purification steps.

Wissenschaftliche Forschungsanwendungen

MMPI has been the subject of several scientific research studies due to its potential therapeutic properties. It has been found to exhibit antitumor, antibacterial, and antiviral properties. MMPI has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Eigenschaften

Produktname

2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carbaldehyde

Molekularformel

C22H25NO2

Molekulargewicht

335.4 g/mol

IUPAC-Name

2-methyl-1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indole-3-carbaldehyde

InChI

InChI=1S/C22H25NO2/c1-15(2)18-10-9-16(3)13-22(18)25-12-11-23-17(4)20(14-24)19-7-5-6-8-21(19)23/h5-10,13-15H,11-12H2,1-4H3

InChI-Schlüssel

NAMKOBPGIAWDKA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C(=C(C3=CC=CC=C32)C=O)C

Kanonische SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C(=C(C3=CC=CC=C32)C=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.